4-chloro-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
4-chloro-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C19H11ClF3N3 and its molecular weight is 373.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been used in the pharmaceutical and agrochemical industries .
Mode of Action
The biological activities of trifluoromethylpyridine (tfmp) derivatives, which share structural similarities with the compound , are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Pharmacokinetics
The physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives may influence their pharmacokinetic properties .
Result of Action
Tfmp derivatives have been used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
Biochemical Analysis
Biochemical Properties
4-chloro-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with specific kinases and receptors, influencing their activity and downstream signaling pathways . The nature of these interactions often involves binding to active sites or allosteric sites, leading to modulation of enzyme activity or receptor function.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can activate or inhibit specific signaling cascades, leading to changes in gene transcription and protein synthesis. These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the specific target. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, affecting its efficacy . Long-term exposure to the compound can lead to sustained changes in cellular function, which are important for evaluating its potential therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. Lower doses may produce beneficial effects, such as modulation of specific pathways without significant toxicity . Higher doses can lead to adverse effects, including toxicity and disruption of normal cellular processes. Understanding the dosage effects is essential for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can influence metabolic flux and the levels of specific metabolites, which are important for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation . These factors influence the compound’s efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biological effects.
Properties
IUPAC Name |
4-chloro-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClF3N3/c20-17-16-15(12-5-2-1-3-6-12)10-26(18(16)25-11-24-17)14-8-4-7-13(9-14)19(21,22)23/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCAGZOPDGCTOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=C2C(=NC=N3)Cl)C4=CC=CC(=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClF3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701142745 | |
Record name | 4-Chloro-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701142745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887202-35-9 | |
Record name | 4-Chloro-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887202-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701142745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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